4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine
Description
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (CAS: 1025882-24-9) is a tetrahydropyridine derivative featuring a propyl group at the 1-position and a 3-(methylsulfanyl)phenyl substituent at the 4-position. Its molecular formula is C15H21NS, with a molecular weight of 247.4 g/mol . However, unlike MPTP, the methylsulfanyl (SCH3) group may alter its reactivity and biological interactions. The compound is commercially available for research purposes, with suppliers like TRC offering it at ~$140/500 mg .
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NS/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)17-2/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVPUKHNGEVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CC(=CC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586511 | |
| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025882-24-9 | |
| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoroacetic Acid-Mediated Dehydration
The most efficient route involves dehydrating 4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol using TFA. Key steps include:
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Reaction Setup : 100 mg (0.38 mmol) of the piperidin-4-ol precursor is dissolved in 2 mL TFA under nitrogen.
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Dehydration : Heating at reflux for 15 minutes induces elimination, forming the tetrahydro-pyridine ring.
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Workup : The mixture is neutralized with NaHCO₃, extracted with diethyl ether, and dried over MgSO₄.
Key Data :
Table 1: TFA-Mediated Dehydration Conditions
| Parameter | Value |
|---|---|
| Precursor | 4-(3-Methylsulfanylphenyl)-1-propylpiperidin-4-ol |
| Solvent | Trifluoroacetic acid |
| Temperature | Reflux |
| Time | 0.25 hours |
| Yield | 111% |
Grignard Reagent Approach with Subsequent Oxidation
An alternative method employs a Grignard reagent to assemble the tetrahydro-pyridine scaffold:
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Grignard Formation : 3-Methylsulfanylbromobenzene reacts with magnesium to generate the aryl Grignard reagent.
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Nucleophilic Addition : The Grignard reagent attacks n-propyl-3-piperidone, yielding 4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol.
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Dehydration and Oxidation : Refluxing in TFA followed by mCPBA oxidation produces the N-oxide derivative.
Key Data :
Table 2: Grignard Route Parameters
| Step | Reagents/Conditions |
|---|---|
| Grignard Formation | Mg, THF, 0°C |
| Nucleophilic Attack | n-Propyl-3-piperidone, RT |
| Dehydration | TFA, reflux |
| Oxidation | mCPBA, CH₂Cl₂ |
Comparative Analysis of Reaction Conditions
The TFA method excels in speed (15-minute reaction) and yield but requires careful solvent removal to avoid overestimation. In contrast, the Grignard approach enables functional group diversification (e.g., sulfonyl to N-oxide) but involves multi-step purification.
Table 3: Method Comparison
| Metric | TFA Method | Grignard Method |
|---|---|---|
| Reaction Time | 0.25 hours | 16–24 hours |
| Yield | 111% | 70–80% (estimated) |
| Complexity | Low | High |
| Functionalization | Limited | Broad (e.g., N-oxide) |
Optimization Strategies and Yield Enhancement
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Solvent Selection : Replacing TFA with milder acids (e.g., HCl) may reduce side reactions while maintaining dehydration efficiency.
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Catalysis : Lewis acids like AlCl₃ (as in EP0965588A1) could accelerate Grignard additions but require compatibility studies with sulfur groups.
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Temperature Control : Lowering dehydration temperatures to 50°C may improve selectivity.
Challenges in Purification and Isolation
Chemical Reactions Analysis
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Applications in Organic Synthesis
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine is primarily utilized in organic synthesis. Its structure allows it to act as a versatile building block for synthesizing more complex molecules. The compound's derivatives can be employed in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Neuroactive Compounds
Research has indicated that derivatives of this compound can modulate dopamine neurotransmission, suggesting potential applications in treating neurological disorders. For instance, studies have shown that related tetrahydropyridine compounds exhibit significant activity as dopamine receptor modulators, which could be beneficial in conditions such as Parkinson's disease and schizophrenia .
Neurochemical Applications
The compound has been studied for its neurochemical properties. It has been identified as a modulator of neurotransmitter systems, particularly involving dopamine. This modulation is crucial for developing drugs aimed at neurological and psychiatric conditions.
Example Research Findings
- A study highlighted the effectiveness of tetrahydropyridine derivatives in enhancing cognitive function and reducing symptoms associated with neurodegenerative diseases .
- Another investigation focused on the compound's role as a potential treatment for drug addiction by influencing reward pathways in the brain .
Mechanism of Action
The mechanism of action of 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine (CAS: 346688-39-9): Differs by a sulfonyl (SO2CH3) group instead of sulfanyl (SCH3), increasing molecular weight to 279.4 g/mol (C15H21NO2S) .
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, CAS: 28289-54-5): Lacks sulfur-containing substituents, with a simpler methyl-phenyl structure (C12H15N, MW: 173.25 g/mol) .
Pharmacological and Toxicological Profiles
- MPTP : Well-documented for inducing Parkinsonism via conversion to neurotoxic MPP+, which destroys dopaminergic neurons in the substantia nigra . Classified as acutely toxic (oral LD50: 50 mg/kg in mice) and requires stringent safety protocols .
- 4-[3-(Methylsulfanyl)phenyl]-1-propyl-...: No direct toxicity data available. The sulfanyl group may reduce metabolic activation to toxic cations (unlike MPTP’s methyl group), but this remains speculative without experimental validation.
Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
- Molecular Formula : C15H21NOS
- Molecular Weight : 279.40 g/mol
- CAS Number : 346688-39-9
- IUPAC Name : 4-(3-methylsulfanylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
This compound is a derivative of tetrahydropyridine, which has been shown to modulate dopamine neurotransmission. It interacts primarily with dopamine receptors, particularly the D3 subtype, which is critical for its neuroprotective effects. Research indicates that compounds with similar structures can promote D3 receptor-mediated signaling pathways, leading to neuroprotection in models of neurodegeneration .
Neuroprotective Effects
Studies have demonstrated that compounds like 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine exhibit significant neuroprotective properties against neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP induces dopaminergic neuron degeneration in animal models. This compound's ability to activate D3 receptors may mitigate the neurodegenerative effects of MPTP by enhancing dopaminergic signaling and protecting neuronal integrity .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. The following table summarizes key findings from various studies:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neurodegeneration Prevention : In a study involving mice treated with MPTP, administration of the compound prior to exposure resulted in a marked decrease in dopaminergic neuron loss and improved motor function post-treatment .
- Dopaminergic Function Recovery : Longitudinal studies indicated that treatment with the compound led to partial recovery of striatal dopaminergic function over time, suggesting its potential as a therapeutic agent for Parkinson’s disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Reaction of 3-(methylsulfanyl)phenyl precursors with propylamine under acidic conditions (e.g., HCl) to form the tetrahydropyridine ring.
- Step 2 : Oxidation of intermediates using H₂O₂ or other mild oxidizing agents to stabilize the sulfide group .
- Critical Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:aryl precursor). Yields (~70–80%) depend on purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at C3 of phenyl, propyl at N1 of tetrahydropyridine).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (C₁₅H₂₁NS, MW 263.4 g/mol).
- X-ray Crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : Locate eyewash stations and fire extinguishers; prohibit food/drink in labs .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s dopamine modulation activity, and what controls are necessary?
- Methodological Answer :
- In Vitro Assays : Use radioligand binding studies (e.g., [³H]spiperone for D2 receptor affinity) with SH-SY5Y neuronal cells. Include positive controls (haloperidol for D2 antagonism) and negative controls (vehicle-only treated cells) .
- In Vivo Models : Administer the compound to rodents (1–10 mg/kg, i.p.) and assess locomotor activity (open-field test) or microdialysis for dopamine release in striatal regions. Compare to MPTP-induced Parkinsonian models for specificity .
Q. How should contradictions in CYP450 inhibition data (e.g., CYP2D6 vs. CYP3A4) be addressed?
- Methodological Answer :
- Source Analysis : Check assay conditions (human liver microsomes vs. recombinant enzymes) and substrate probes (e.g., dextromethorphan for CYP2D6).
- Kinetic Studies : Calculate IC₅₀/Ki values under standardized conditions. For example, if CYP2D6 inhibition is observed at IC₅₀ = 2 µM but not CYP3A4, validate using fluorescent substrates (e.g., BOMCC for CYP3A4) .
Q. What computational strategies can predict the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In Silico Modeling : Use SwissADME or MOE software to calculate logP (optimal range: 2–3) and polar surface area (<90 Ų).
- Molecular Dynamics : Simulate interactions with P-glycoprotein (P-gp) using AutoDock Vina; dock the compound to P-gp’s substrate-binding domain to assess efflux likelihood .
Q. How does the methylsulfanyl group influence neurotoxicity compared to MPTP derivatives?
- Methodological Answer :
- Structural Comparison : The methylsulfanyl group in this compound lacks the pro-toxic 1-methyl-4-phenyl moiety of MPTP. Test mitochondrial toxicity in SH-SY5Y cells (MTT assay) and compare ROS generation to MPTP-treated cells .
- In Vivo Safety : Dose rats (10–50 mg/kg, 14 days) and quantify tyrosine hydroxylase (TH) loss in substantia nigra via immunohistochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
